molecular formula C10H9NO B11764992 (S)-Chroman-2-carbonitrile

(S)-Chroman-2-carbonitrile

Cat. No.: B11764992
M. Wt: 159.18 g/mol
InChI Key: PSODBWOLLYALSQ-VIFPVBQESA-N
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Description

(S)-Chroman-2-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Chroman-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzaldehyde.

    Cyclization: The precursor undergoes cyclization to form the chroman ring structure. This step often involves the use of Lewis acids or other catalysts to facilitate the cyclization process.

    Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, where a suitable cyanating agent, such as sodium cyanide or potassium cyanide, is used under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Catalysts: Employing specific catalysts to enhance the yield and selectivity of the desired enantiomer.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-Chroman-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanones, while reduction can produce primary amines.

Scientific Research Applications

(S)-Chroman-2-carbonitrile has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Chroman-2-carbonitrile involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, common pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

    Chroman-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    Chroman-2-amine: Contains an amine group instead of a nitrile group.

    Chroman-2-aldehyde: Features an aldehyde group in place of the nitrile group.

Uniqueness: (S)-Chroman-2-carbonitrile is unique due to its specific chiral configuration and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

(S)-Chroman-2-carbonitrile, a member of the chroman family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article examines the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chroman structure with a nitrile group at the 2-position. This unique configuration contributes to its reactivity and biological profile. The compound's chirality is significant as it may influence its interaction with biological targets.

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Chroman derivatives are known for their ability to scavenge free radicals, which may protect against oxidative stress-related diseases.
  • Neuroprotective Effects : Studies suggest that this compound can modulate neuroinflammatory processes, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anticancer Properties : Preliminary findings indicate that this compound may induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

  • Inhibition of Enzymatic Activity : Some studies have explored the compound's ability to inhibit specific enzymes involved in disease progression, such as monoamine oxidase (MAO), which is linked to neurodegenerative disorders .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with inflammation and cell survival, contributing to its neuroprotective and anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
NeuroprotectiveModulates neuroinflammation
AnticancerInduces apoptosis in cancer cells

Case Study: Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The proposed mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

Case Study: Anticancer Activity

Another case study focused on the anticancer properties of this compound against breast cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. These findings suggest that this compound could be further developed as an anticancer agent .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-3,4-dihydro-2H-chromene-2-carbonitrile

InChI

InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m0/s1

InChI Key

PSODBWOLLYALSQ-VIFPVBQESA-N

Isomeric SMILES

C1CC2=CC=CC=C2O[C@@H]1C#N

Canonical SMILES

C1CC2=CC=CC=C2OC1C#N

Origin of Product

United States

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